molecular formula C8H12N2O B1311821 3-(Pyridin-3-yloxy)propan-1-amine CAS No. 112086-55-2

3-(Pyridin-3-yloxy)propan-1-amine

Cat. No. B1311821
M. Wt: 152.19 g/mol
InChI Key: YMKBFDMRGWLFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-3-yloxy)propan-1-amine is a research chemical used for various organic synthesis transformations .


Molecular Structure Analysis

The molecular weight of 3-(Pyridin-3-yloxy)propan-1-amine is 152.2 . Its IUPAC name is 3-(3-pyridinyloxy)-1-propanamine and its InChI key is YMKBFDMRGWLFIS-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Pyridin-3-yloxy)propan-1-amine are not available, it’s known that this compound is used in various organic synthesis transformations .

It is a liquid at room temperature and should be stored at -20°C .

Scientific Research Applications

Synthesis and Coordination Chemistry

The synthesis and characterization of compounds similar to "3-(Pyridin-3-yloxy)propan-1-amine" have been explored, focusing on their ability to form complexes with metal ions. For instance, new Schiff base complexes derived from the condensation of asymmetrical tripodal amines, including derivatives of pyridin-3-yloxypropan-1-amine, have been synthesized and characterized. These complexes, particularly with Zn(II), have been studied for their crystal structures and spectroscopic properties, highlighting their potential in the development of coordination compounds and materials with specific optical and electronic characteristics (Rezaeivala, 2017).

Catalysis

Compounds structurally related to "3-(Pyridin-3-yloxy)propan-1-amine" have shown potential as ligands in catalysis. For example, unsymmetrical tripodal amines containing pyridine arms have been utilized in coordination chemistry with zinc(II), leading to theoretical and experimental studies on their reactivity and potential applications in catalysis (Keypour et al., 2018). These studies demonstrate the versatility of such compounds in forming complexes that can catalyze various chemical reactions, including those of industrial relevance.

Safety And Hazards

The safety data sheet (SDS) for 3-(Pyridin-3-yloxy)propan-1-amine can be found online . It’s important to handle this chemical with care to avoid direct contact .

properties

IUPAC Name

3-pyridin-3-yloxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBFDMRGWLFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436847
Record name 3-(3-Pyridyloxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yloxy)propan-1-amine

CAS RN

112086-55-2
Record name 3-(3-Pyridyloxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 3-chloro-1-(3-pyridyloxy)propane (1.98 g, 11.6 mmol) was dissolved in methanol (25 mL) and added to concentrated ammonium hydroxide solution (29.7%, 14.8 M, 55 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 100° C. (oil bath temperature) for 6 h. After cooling, the mixture was concentrated by rotary evaporation. Saturated NaCl solution (10 mL) was added to the residue, and the solution (pH 6) was extracted with ether (3×25 mL) to remove impurities. The aqueous layer was basified to pH 10 with 10% NaOH solution, and the mixture was extracted with chloroform (4×25 mL). The combined chloroform extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 0.354 g (20.1%) of an oil.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Yield
20.1%

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